3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
Overview
Description
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a chemical compound with the molecular formula C6H8F3NO4 and a molecular weight of 215.13 g/mol . It is also known by its IUPAC name, N-[(2,2,2-trifluoroethoxy)carbonyl]-beta-alanine . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid involves several steps. One common synthetic route includes the reaction of beta-alanine with 2,2,2-trifluoroethanol and phosgene . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Chemical Reactions Analysis
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid can be compared with other similar compounds, such as:
N-[(2,2,2-trifluoroethoxy)carbonyl]glycine: This compound has a similar structure but with a glycine backbone instead of beta-alanine.
N-[(2,2,2-trifluoroethoxy)carbonyl]valine: This compound features a valine backbone, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the trifluoroethoxy group and beta-alanine backbone, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO4/c7-6(8,9)3-14-5(13)10-2-1-4(11)12/h1-3H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOIWHMKTOCHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253534 | |
Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-35-0 | |
Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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